molecular formula C10H18O2 B1580806 cis-3-Hexenyl isobutyrate CAS No. 41519-23-7

cis-3-Hexenyl isobutyrate

Cat. No.: B1580806
CAS No.: 41519-23-7
M. Wt: 170.25 g/mol
InChI Key: OSMAJVWUIUORGC-UHFFFAOYSA-N
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Scientific Research Applications

cis-3-Hexenyl isobutyrate has a wide range of applications in scientific research:

Safety and Hazards

When handling cis-3-Hexenyl isobutyrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

It’s known that this compound is found in various fruits and plants such as guava, spearmint, and chinese quince . It’s likely that it interacts with olfactory receptors, contributing to the aroma and flavor of these plants.

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-3-Hexenyl Isobutyrate. For instance, its volatility might increase with temperature, affecting its perception as an aroma compound . Additionally, it should be handled in a well-ventilated place, away from open flames and high temperatures, as it’s a flammable liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl isobutyrate typically involves the esterification of cis-3-hexenol with isobutyric acid . This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • cis-3-Hexenyl acetate
  • cis-3-Hexenyl salicylate
  • cis-3-Hexenyl benzoate
  • cis-3-Hexenyl 3-methylbutanoate

Comparison: While all these compounds share the cis-3-hexenyl moiety, they differ in their esterifying acids, leading to variations in their chemical properties and applications. For instance, cis-3-Hexenyl acetate is known for its apple-like aroma, whereas cis-3-Hexenyl salicylate has a more floral scent. The unique combination of cis-3-hexenyl and isobutyric acid in cis-3-Hexenyl isobutyrate imparts a distinct fruity and green aroma, making it particularly valuable in the flavor and fragrance industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-3-Hexenyl isobutyrate can be achieved through an esterification reaction between cis-3-Hexenol and isobutyric acid.", "Starting Materials": [ "cis-3-Hexenol", "isobutyric acid", "sulfuric acid", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "anhydrous sodium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "1. To a 500 mL round-bottom flask, add 10 g of cis-3-Hexenol and 12 g of isobutyric acid.", "2. Add 0.5 mL of concentrated sulfuric acid to the flask and stir the mixture at room temperature for 30 minutes.", "3. Add 50 mL of dichloromethane to the flask and stir the mixture for an additional 30 minutes.", "4. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of water.", "5. Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "6. Concentrate the solution under reduced pressure to obtain the crude product.", "7. Purify the crude product by column chromatography using a mixture of dichloromethane and ethanol as the eluent.", "8. Collect the desired product and dry it over magnesium sulfate.", "9. Obtain the final product, cis-3-Hexenyl isobutyrate, as a clear liquid with a fruity odor." ] }

CAS No.

41519-23-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-3-enyl 2-methylpropanoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

OSMAJVWUIUORGC-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C(C)C

Canonical SMILES

CCC=CCCOC(=O)C(C)C

density

0.882-0.885

57859-47-9

physical_description

Colourless liquid;  fruity, nutty aroma

solubility

insoluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-3-Hexenyl isobutyrate primarily known for?

A1: this compound is primarily recognized for its aroma contribution. Research has identified it as a key aroma component in various fruits, including new strains of Chaenomeles. [] Its presence contributes to the characteristic fruity fragrance of these fruits, making it a compound of interest for the food and flavor industry.

Q2: Is there any research on the physical properties of this compound?

A2: Yes, studies have investigated the density and viscosity of this compound at various temperatures. [] This research provides valuable data for understanding its physical behavior under different conditions, which is important for applications in flavor and fragrance formulation and potentially other industrial processes.

Q3: Has this compound been assessed for safety in any specific context?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the compound's relevance to the fragrance industry and the importance of understanding its safety profile for its applications.

Q4: Can this compound be incorporated into materials beyond food and fragrances?

A4: Interestingly, there is research exploring the use of this compound in the development of electrically conductive textile fibers. [] While the exact role of this compound within the fiber composition is not detailed in the abstract, its inclusion suggests potential applications beyond its traditional use as a flavor and fragrance compound.

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